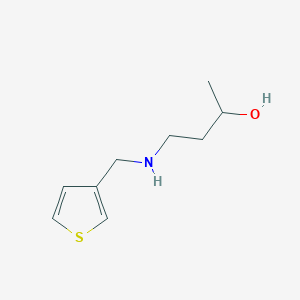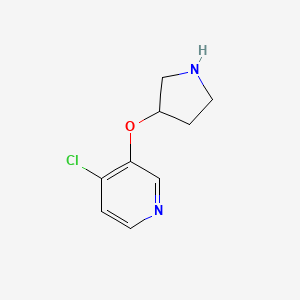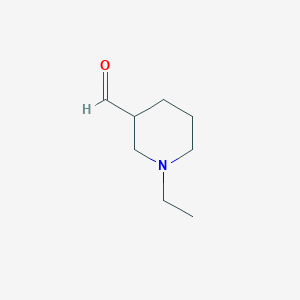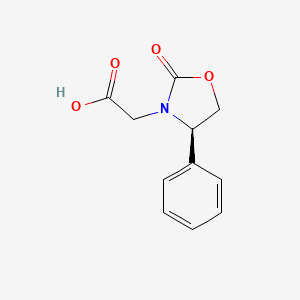
L-Proline, L-phenylalanyl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-prolylglycyl-L-proline is a synthetic peptide composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a dipeptide that plays a significant role in biological processes and has been studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-prolylglycyl-L-proline is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: Steps 2 and 3 are repeated for glycine and the final L-proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of L-Phenylalanyl-L-prolylglycyl-L-proline may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the original peptide with free thiol groups.
Scientific Research Applications
L-Phenylalanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: The peptide is studied for its role in protein folding and stability, as well as its interactions with other biomolecules.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: The peptide is used in the development of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Neuroprotection: The peptide may enhance the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal growth and survival.
Anti-inflammatory: It may inhibit the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Protein Folding: The peptide can assist in the proper folding of proteins, preventing misfolding and aggregation.
Comparison with Similar Compounds
L-Phenylalanyl-L-prolylglycyl-L-proline can be compared to other similar peptides, such as:
Semax: A synthetic peptide with neuroprotective and nootropic properties.
Glycyl-L-prolyl-L-glutamate: A peptide studied for its potential in treating neurodegenerative diseases.
L-Phenylalanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of L-phenylalanine, L-proline, glycine, and L-proline provides distinct properties that differentiate it from other peptides.
Properties
CAS No. |
288851-12-7 |
|---|---|
Molecular Formula |
C21H28N4O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N4O5/c22-15(12-14-6-2-1-3-7-14)20(28)25-11-4-8-16(25)19(27)23-13-18(26)24-10-5-9-17(24)21(29)30/h1-3,6-7,15-17H,4-5,8-13,22H2,(H,23,27)(H,29,30)/t15-,16-,17-/m0/s1 |
InChI Key |
VGRZMQNWXMXCAO-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)

![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)







![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)


